molecular formula C13H22O4Si B1589428 Triethoxy(4-methoxyphenyl)silane CAS No. 21130-91-6

Triethoxy(4-methoxyphenyl)silane

Cat. No. B1589428
CAS RN: 21130-91-6
M. Wt: 270.4 g/mol
InChI Key: VIJXFDYNPXVYJQ-UHFFFAOYSA-N
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Description

Triethoxy(4-methoxyphenyl)silane is an organosilicon compound with the linear formula (C2H5O)3SiC6H4OCH3 . It is a silicon-based nucleophile shown to be reactive in Pd-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular weight of this compound is 270.40 . The molecular formula is (C2H5O)3SiC6H4OCH3 .


Chemical Reactions Analysis

This compound is known to be reactive in Pd-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of 128°C at 3 mmHg and a density of 1.03 g/mL at 25°C .

Scientific Research Applications

1. Lithium-Ion Batteries

Triethoxy(4-methoxyphenyl)silane and related compounds have been investigated for their potential in lithium-ion batteries. A study by Xia et al. (2008) found that phenyl tris-2-methoxydiethoxy silane, a related compound, can suppress the co-intercalation of propylene carbonate in lithium-ion batteries with graphite anodes, enhancing their performance and stability (Xia et al., 2008).

2. Polymer Modification

Mlejnek et al. (1984) investigated the modification of polyethylene for cable industry applications, utilizing vinyl tri(2-methoxyethoxy)silane in the cross-linking process (Mlejnek et al., 1984).

3. Inorganic-Organic Layered Materials

Shimojima et al. (1997) explored the hydrolysis and polycondensation of Triethoxy(alkyl)silanes, forming highly-organized inorganic–organic layered materials (Shimojima et al., 1997).

4. Copper-Catalyzed Reactions

Wang et al. (2014) reported on a copper-catalyzed three-component reaction involving triethoxysilanes, sulfur dioxide, and hydrazines, leading to the formation of N-aminosulfonamides (Wang et al., 2014).

5. Silane Coatings for Biomedical Applications

Gu et al. (2017) studied triethoxy(octyl)silane coatings on magnesium alloy for improving corrosion resistance and biocompatibility, crucial for clinical applications (Gu et al., 2017).

properties

IUPAC Name

triethoxy-(4-methoxyphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4Si/c1-5-15-18(16-6-2,17-7-3)13-10-8-12(14-4)9-11-13/h8-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJXFDYNPXVYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)OC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458070
Record name Triethoxy(4-methoxyphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21130-91-6
Record name Triethoxy(4-methoxyphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Triethoxy(4-methoxyphenyl)silane (SAM1) interact with the perovskite solar cell to improve its stability?

A1: SAM1 is designed to form a self-assembled monolayer (SAM) between the electron transport layer and the perovskite active layer []. This monolayer acts as a hydrophobic barrier [], protecting the sensitive perovskite layer from moisture degradation. The ethoxy groups in SAM1 hydrolyze and condense to form siloxane bonds with the electron transport layer, while the 4-methoxyphenyl group provides hydrophobicity, repelling water molecules and enhancing the cell's overall stability.

Q2: What is the proposed mechanism behind the improved density of perovskite active layers modified with SAMs?

A2: While the exact mechanism is still under investigation, preliminary results suggest that the presence of SAMs during the perovskite layer formation might influence the crystallization process []. The hydrophobic nature of SAMs could promote a more controlled and uniform crystal growth, leading to a denser and potentially more defect-free perovskite layer. This denser morphology can contribute to enhanced charge carrier transport and reduced recombination losses, ultimately improving the overall device performance. Further research is underway to fully elucidate the interplay between SAM modification and perovskite crystallization dynamics.

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